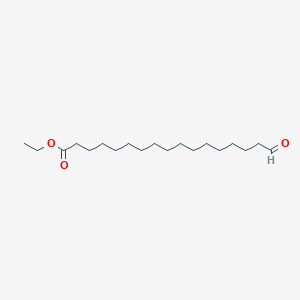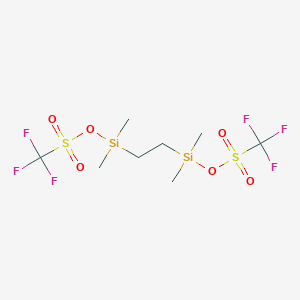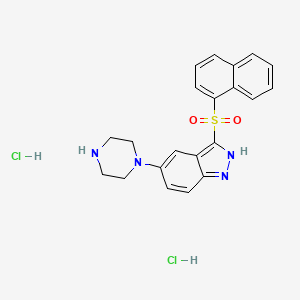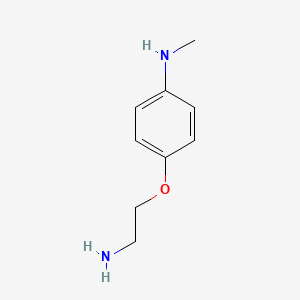
4-(2-Aminoethoxy)-N-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Aminoethoxy)-N-methylaniline is an organic compound with a complex structure that includes an amino group, an ethoxy group, and a methylaniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethoxy)-N-methylaniline typically involves the reaction of 4-chloro-N-methylaniline with 2-aminoethanol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or distillation techniques.
化学反应分析
Types of Reactions
4-(2-Aminoethoxy)-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced forms.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(2-Aminoethoxy)-N-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism by which 4-(2-Aminoethoxy)-N-methylaniline exerts its effects depends on its interaction with specific molecular targets. The amino and ethoxy groups can participate in hydrogen bonding and other interactions with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
4-(2-Aminoethoxy)aniline: Lacks the methyl group, which may affect its reactivity and applications.
N-Methylaniline: Lacks the ethoxy and aminoethoxy groups, resulting in different chemical properties and uses.
4-(2-Hydroxyethoxy)-N-methylaniline: Contains a hydroxy group instead of an amino group, leading to different reactivity and applications.
属性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC 名称 |
4-(2-aminoethoxy)-N-methylaniline |
InChI |
InChI=1S/C9H14N2O/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-5,11H,6-7,10H2,1H3 |
InChI 键 |
KCDHEPBOZAGZDU-UHFFFAOYSA-N |
规范 SMILES |
CNC1=CC=C(C=C1)OCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13133573.png)
![Dodecanamide,N-[1-[(beta-D-glucopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B13133579.png)
![sodium;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13133589.png)
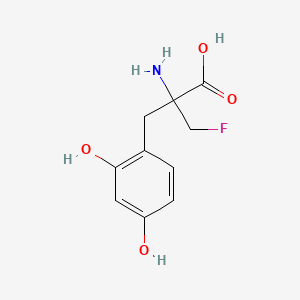
![2,6-Bis[(propan-2-yl)oxy]anthracene-9,10-dione](/img/structure/B13133592.png)
